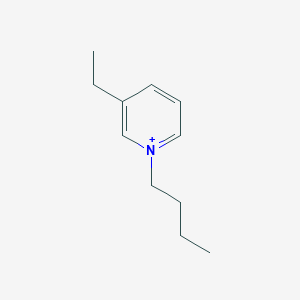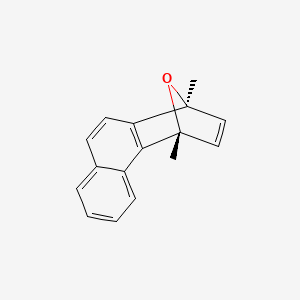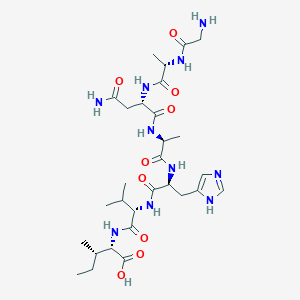
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the class of benzotriazines This compound is characterized by its unique structure, which includes a phenylimino group and a benzotriazin-4(3H)-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one with aniline under acidic conditions to form the phenylimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The phenylimino group can interact with enzymes and receptors, modulating their activity. The benzotriazin-4(3H)-ol core may also play a role in its biological effects by stabilizing the compound and facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Lacks the phenylimino group, making it less reactive in certain chemical reactions.
3-(Phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Lacks the methyl group, which may affect its stability and reactivity.
Uniqueness
(3E)-7-Methyl-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to the presence of both the phenylimino and methyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
921933-47-3 |
|---|---|
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
7-methyl-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-10-7-8-12-13(9-10)18(20)16-14(17(12)19)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Clé InChI |
STBOQYHWKQSNPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])NC3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)

![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)


![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)





![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
